

Physical and chemical properties of protactinium metal

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An In-Depth Technical Guide to the Physical and Chemical Properties of **Protactinium** Metal

For Researchers, Scientists, and Drug Development Professionals

Protactinium (Pa), with atomic number 91, is a rare, highly radioactive actinide metal situated between thorium and uranium in the periodic table.[1][2] First predicted by Dmitri Mendeleev in 1871, its first isotope was identified in 1913, and a stable isotope was discovered in 1918 by Lise Meitner and Otto Hahn.[2][3] Due to its scarcity, high radioactivity, and toxicity, protactinium has no commercial applications and is used exclusively for scientific research.[1] [4] Its unique electronic configuration and position among the actinides make it a subject of significant interest for understanding fundamental chemical and physical behaviors in heavy elements. This guide provides a comprehensive overview of the known physical and chemical properties of protactinium metal, details on experimental methodologies for its study, and logical workflows for its preparation and purification.

Physical and Atomic Properties

Protactinium is a dense, silvery-gray metal with a bright metallic luster that is preserved for some time in air.[1][5] Many of its physical properties are intermediate between its neighbors, thorium and uranium.[1] For instance, it is denser than thorium but lighter than uranium.[1] At temperatures below 1.4 K, **protactinium** metal becomes superconductive.[1][4][5] It is also paramagnetic, and no magnetic transitions are known for it at any temperature.[1][2]

Data Presentation: Physical Properties



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The fundamental physical and atomic characteristics of **protactinium** are summarized in Table 1.



Property	Value
Atomic Properties	
Atomic Number	91[1][4]
Standard Atomic Weight	231.03588 u[1][4][6]
Electron Configuration	[Rn] 5f ² 6d ¹ 7s ² [2][4][7]
Electronegativity (Pauling)	1.5[2][7][8]
Atomic Radius	161 pm[7]
Ionic Radius	Pa ⁴⁺ : 104 pm; Pa ⁵⁺ : 92 pm[7]
1st Ionization Energy	568 kJ/mol[7][8]
Bulk Properties	
Appearance	Bright, silvery metallic luster[1][4][5]
State at 20 °C (293 K)	Solid[4][6]
Density	15.37 - 15.4 g/cm ³ [2][4][6][7]
Melting Point	1572 °C (1845 K)[4][6][8]
Boiling Point	~4000 °C (4273 K)[4][8]
Thermal Properties	
Heat of Fusion	15 kJ/mol[8]
Heat of Vaporization	470 kJ/mol[8]
Specific Heat	99.1 J/(kg·K)[8]
Thermal Conductivity	47 W/(m·K)[1][7][8]
Thermal Expansion Coeff.	9.9 x 10 ⁻⁶ /°C (at 20-700 °C)[1][7]
Electrical & Magnetic	
Electrical Type	Conductor[8][9]
Electrical Resistivity	1.8 x 10 ⁻⁷ Ω·m (at 295 K)[8]



Superconducting Point (Tc)	1.4 K[1][5][8]
Magnetic Type	Paramagnetic[1][2][8]
Mass Magnetic Susceptibility	3.25 x 10 ⁻⁸ m³/kg[8]

Crystallographic Data

At ambient conditions, **protactinium** metal crystallizes in a body-centered tetragonal (BCT) structure, which can be viewed as a distorted body-centered cubic lattice.[1] This structure is notably stable under compression, showing no change at pressures up to 53 GPa.[1] Upon cooling from high temperatures of around 1200 °C, the structure transitions to a face-centered cubic (FCC) form.[1][7]

Property	Value
Room Temp. Phase	
Crystal System	Tetragonal[1][7][10]
Space Group	I4/mmm[7][11]
Lattice Constants	a = 392.5 pm, c = 323.8 pm[7][11]
High Temp. Phase	
Crystal System	Face-Centered Cubic (FCC)[1][7]
Transition Temp.	~1200 °C (on cooling)[1][7]

Chemical Properties

Protactinium is a reactive actinide metal.[1][12] It readily reacts with oxygen, water vapor, and inorganic acids but is resistant to alkalis.[1][2][13] In its chemical compounds, **protactinium** most commonly exhibits the +5 oxidation state, though +4, +3, and +2 states are also known. [1][3][6] The +5 state is the most stable in solid compounds and in solution.[4][6]

In aqueous solutions, Pa(V) ions hydrolyze rapidly, combining with hydroxide ions to form soluble or insoluble hydroxy-oxide solids.[3][5][6] These compounds have a strong tendency to adhere to the surfaces of laboratory vessels.[5][6]



Property	Description
Reactivity with Air	Tarnishes slowly, readily reacts with oxygen to form oxides.[1][2][13]
Reactivity with Water	Reacts with water vapor.[1][5][6]
Reactivity with Acids	Readily reacts with inorganic acids.[1][6][12]
Reactivity with Bases	Does not react with alkalis.[1][2][13]
Common Oxidation States	+5 (most stable), +4, +3, +2.[1][3][4][6]
Standard Electrode Pot.	$Pa^{5+}/Pa^{0} = -1.4 \text{ V (in acidic solution)}[7]Pa^{4+}/Pa^{0}$ = -1.34 V (in acidic solution)[7]
Common Compounds	Oxides (PaO, PaO ₂ , Pa ₂ O ₅)[14]Halides (PaCl ₄ , PaCl ₅ , PaF ₄)[7][14]Hydride (PaH ₃)[14]Carbide (PaC)[14]

Experimental Protocols

The study of **protactinium** is hampered by its scarcity and intense radioactivity, requiring specialized handling procedures similar to those for plutonium.[5][15]

Synthesis and Isolation of Protactinium Metal

The first elemental **protactinium** was isolated in 1934 by Aristid von Grosse.[1][2] Since then, several methods have been employed for producing the pure metal on a small scale.

Method 1: Metallothermic Reduction This is a common method for producing actinide metals. **Protactinium** metal can be prepared by the reduction of its tetrafluoride (PaF₄) with a highly electropositive metal like calcium, lithium, or barium.

Protocol:

- **Protactinium** (IV) fluoride (PaF₄) is mixed with an excess of the reducing agent (e.g., pure calcium metal).
- The mixture is placed in a crucible (e.g., tantalum).



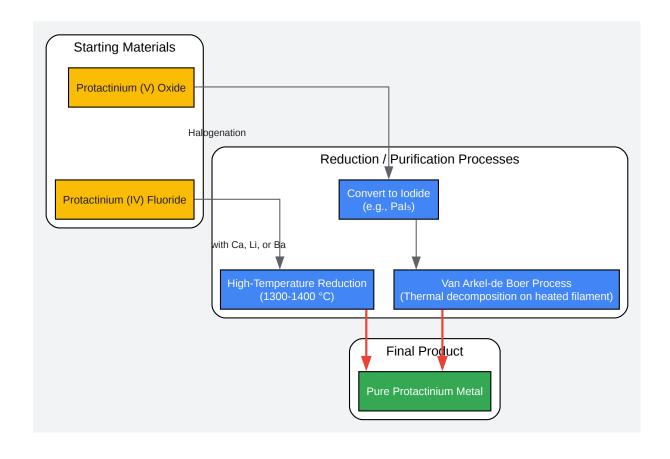
- The reaction is initiated by heating the crucible in an inert atmosphere or vacuum to a high temperature, typically between 1300–1400 °C.[1]
- The reaction is: PaF₄ + 2Ca -> Pa + 2CaF₂.
- The resulting **protactinium** metal is separated from the slag (CaF₂).

Method 2: Van Arkel–de Boer Process This process, also known as the iodide process, was used by von Grosse to produce the first samples of elemental **protactinium**.[1][5] It relies on the thermal decomposition of a volatile metal iodide.

· Protocol:

- Protactinium (V) oxide (Pa₂O₅) is first converted to a halide, such as protactinium (V) iodide (Pal₅).[1]
- The Pal₅ is vaporized in an evacuated vessel containing an electrically heated filament (e.g., tungsten).
- The gaseous Pal₅ decomposes on the hot filament, depositing pure **protactinium** metal and releasing iodine gas.[1][5]
- The reaction is: 2Pal₅ (g) -> 2Pa (s) + 5l₂ (g).
- The iodine gas can then react with more protactinium source material, making the process continuous until the source is depleted.





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Methodologies for **Protactinium** Metal Preparation.

Purification of Protactinium from Nuclear Materials

Most **protactinium** for research is extracted from spent nuclear fuel or uranium ore processing residues.[1][16] The separation is challenging due to the complex matrix and the chemical similarity of **protactinium** to elements like niobium (Nb) and tantalum (Ta).[17] Modern methods rely heavily on solvent extraction and extraction chromatography.

- Generalized Protocol for ²³¹Pa Purification:
 - Digestion: The source material (e.g., uranium-niobium alloy from spent fuel) is completely dissolved, typically in strong acids like nitric acid (HNO₃) and hydrochloric acid (HCl).[17]

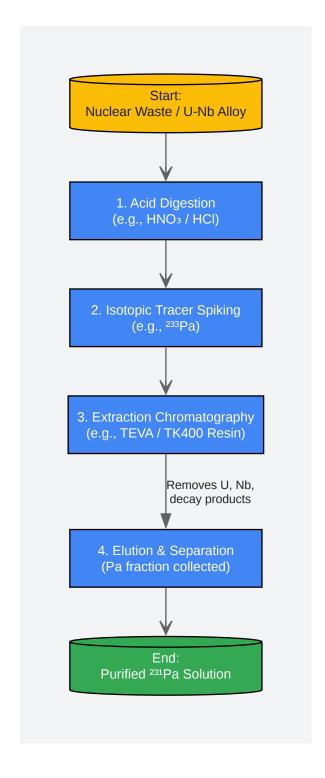
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- Tracer Addition: A known amount of a different **protactinium** isotope, such as ²³³Pa, is added to the solution. This "isotopic tracer" allows for the precise measurement of the chemical yield of the separation process via radiometric techniques.[17]
- Extraction Chromatography: The acidic solution is loaded onto a column packed with a specialized extraction resin (e.g., TEVA or TK400 resin). These resins are designed to have a high affinity for specific elements.[17][18]
- Washing and Elution: The column is washed with various acid solutions to remove impurities. Uranium, niobium, thorium, and other decay products are washed away while protactinium remains bound to the resin.
- Final Elution: A specific acid mixture is passed through the column to strip the purified protactinium, which is then collected. The resulting solution contains radiochemically pure protactinium, suitable for further analysis.[17][18]





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Generalized Workflow for **Protactinium**-231 Purification.

Conclusion



Protactinium metal possesses a unique combination of physical and chemical properties that distinguish it within the actinide series. Its tetragonal crystal structure, superconductivity at low temperatures, and reactive nature, dominated by the +5 oxidation state, make it a compelling element for fundamental research. While the extreme rarity, cost, and high radioactivity of **protactinium** present significant experimental challenges, the development of sophisticated separation and handling protocols continues to enable new insights into the complex behavior of heavy elements.

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